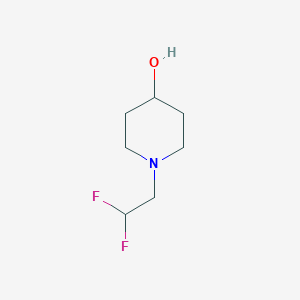

1-(2,2-Difluoroethyl)piperidin-4-ol

説明

Structure

3D Structure

特性

IUPAC Name |

1-(2,2-difluoroethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO/c8-7(9)5-10-3-1-6(11)2-4-10/h6-7,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNOIWDWSGHFJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,2 Difluoroethyl Piperidin 4 Ol and Analogous Structures

Foundational Strategies for Piperidine (B6355638) Ring Construction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. researchgate.net Consequently, a diverse range of synthetic methods for its construction have been developed over the years. These methods can be classified into several key strategies, each offering unique advantages in terms of efficiency, stereocontrol, and substrate scope.

Catalytic Hydrogenation and Reduction of Pyridine (B92270) Derivatives

One of the most direct and widely utilized methods for synthesizing the piperidine core is the catalytic hydrogenation of corresponding pyridine derivatives. researchgate.netdtic.mil This approach benefits from the ready availability of a wide variety of substituted pyridines. acs.org The process typically involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. researchgate.net

Commonly employed catalysts include heterogeneous catalysts such as rhodium on carbon (Rh/C), palladium on carbon (Pd/C), and nickel-based catalysts. researchgate.netnih.govresearchgate.net The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can significantly influence the efficiency and selectivity of the hydrogenation. For instance, rhodium-based catalysts have been shown to be effective for the hydrogenation of various pyridines at ambient temperature and pressure. nih.gov In some cases, converting the pyridine to a pyridinium (B92312) salt can facilitate the reduction under milder conditions. dicp.ac.cn

Recent advancements have also explored electrocatalytic hydrogenation, which offers a more sustainable alternative by avoiding the need for high-pressure hydrogen gas. researchgate.netnih.gov This method utilizes an electric current to generate the reducing equivalents at the cathode, often a carbon-supported rhodium catalyst. nih.gov

Table 1: Examples of Catalytic Hydrogenation of Pyridine Derivatives

| Pyridine Derivative | Catalyst | Conditions | Product | Reference |

| Pyridine | Rh/C | H2, ambient temp. & pressure | Piperidine | nih.gov |

| N-Benzylpyridinium salt | [RhCp*Cl2]2/KI | HCOOH/NEt3 | N-Benzylpiperidine | dicp.ac.cn |

| Substituted Pyridines | Pd/C | H2 | Substituted Piperidines | researchgate.net |

| Pyridine | Rh/KB | Electrolysis, H2O | Piperidine | researchgate.net |

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions provide a powerful means of constructing the piperidine ring from acyclic precursors. These methods involve the formation of a carbon-nitrogen bond within a single molecule to close the six-membered ring. Key strategies include alkene amination and radical cyclization.

Alkene Amination: This approach involves the intramolecular addition of an amine to an alkene. The reaction can be catalyzed by various transition metals, such as palladium and rhodium. organic-chemistry.org For example, a palladium-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature. organic-chemistry.org Another variation is the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, which proceeds via an iminium ion intermediate. mdpi.com

Radical Cyclization: Radical cyclization offers a complementary approach, particularly for the synthesis of highly substituted piperidines. These reactions can be initiated by various radical initiators, such as triethylborane (B153662) or through photoredox catalysis. mdpi.com For instance, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can yield 2,4-disubstituted piperidines. organic-chemistry.org Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes has also been developed for the synthesis of various piperidines. mdpi.com

Table 2: Examples of Intramolecular Cyclization for Piperidine Synthesis

| Starting Material | Reaction Type | Catalyst/Reagent | Product | Reference |

| Unsaturated carbamate (B1207046) and enone | Tandem cross metathesis/intramolecular aza-Michael reaction | Hoveyda-Grubbs catalyst, BF3·OEt2 | β-amino carbonyl unit | organic-chemistry.org |

| 1,6-enynes | Intramolecular radical cyclization | Triethylborane | Polysubstituted alkylidene piperidines | mdpi.com |

| Linear amino-aldehydes | Radical intramolecular cyclization | Cobalt(II) catalyst | Piperidines and pyrrolidones | mdpi.com |

| 1-(3-aminopropyl)vinylarenes | Intramolecular anti-Markovnikov hydroamination | [Rh(COD)(DPPB)]BF4 | 3-arylpiperidines | organic-chemistry.org |

Ring Expansion from Smaller Heterocycles

The synthesis of piperidines can also be achieved through the ring expansion of smaller nitrogen-containing heterocycles, such as pyrrolidines or aziridines. This strategy leverages the strain of the smaller ring to drive the expansion reaction.

For instance, the ring expansion of a 4-hydroxybutylaziridine can be achieved by generating a bicyclic aziridinium (B1262131) ion intermediate, which then undergoes ring-opening with an organocopper reagent to yield a 2-alkylsubstituted piperidine. researchgate.net Similarly, rearrangement of pyrrolidines can lead to piperidine structures. For example, a hydroxymethyl pyrrolidine (B122466) can be converted into an aziridinium methanesulfonate, which upon treatment with acetate, yields the target piperidine. youtube.com

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions, where two or more separate molecules combine to form a cyclic product, represent another important route to piperidines. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example, although its application to the synthesis of simple piperidines can be limited by the availability of suitable dienes and dienophiles. nih.gov

More recent developments have focused on other types of cycloadditions. For instance, a [2+2] intramolecular cycloaddition of 1,7-ene-dienes has been used to create bicyclic piperidinones, which can be subsequently reduced to piperidines. nih.gov Another approach involves the [5+1] annulation method, catalyzed by iridium(III), which forms two new C-N bonds in a sequential cascade. nih.gov Additionally, multicomponent reactions, where three or more components react in a single pot, offer an efficient way to construct complex piperidine structures. nih.gov

Regioselective Introduction of the 2,2-Difluoroethyl Moiety

Once the piperidin-4-ol core is synthesized, the next critical step is the regioselective introduction of the 2,2-difluoroethyl group onto the nitrogen atom. This transformation is crucial for obtaining the target compound, 1-(2,2-difluoroethyl)piperidin-4-ol.

N-Alkylation of Piperidin-4-ol with Difluoroethylating Agents

The most common and direct method for introducing the 2,2-difluoroethyl group is through the N-alkylation of piperidin-4-ol. This reaction involves the nucleophilic attack of the piperidine nitrogen on a suitable difluoroethylating agent.

A variety of difluoroethylating agents can be employed for this purpose. Common examples include 2,2-difluoroethyl halides (e.g., 1-bromo-2,2-difluoroethane or 1-iodo-2,2-difluoroethane) and 2,2-difluoroethyl triflate. The reaction is typically carried out in the presence of a base to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent can influence the reaction rate and yield.

This N-alkylation strategy is a versatile and widely applicable method for the synthesis of a broad range of N-substituted piperidines, including the target compound this compound. nih.gov The general procedure often involves stirring the piperidin-4-ol with the difluoroethylating agent and a base in a suitable solvent until the reaction is complete. nih.gov

Table 3: General Scheme for N-Alkylation of Piperidin-4-ol

| Reactant 1 | Reactant 2 | Reagents | Product |

| Piperidin-4-ol | 2,2-Difluoroethylating Agent (e.g., Br-CH2CHF2) | Base (e.g., K2CO3, Et3N) | This compound |

Advanced Electrophilic Difluoromethylation Techniques

The introduction of a difluoromethyl group through electrophilic pathways represents a significant advancement in organofluorine chemistry. nih.gov These methods often provide alternatives to traditional nucleophilic approaches, expanding the scope of accessible fluorinated molecules.

Recently, novel electrophilic difluoromethylating reagents have been developed to overcome the limitations of earlier methods. nih.gov One such reagent, a stable sulfonium (B1226848) ylide, has demonstrated broad applicability in the difluoromethylation of various nucleophiles under mild conditions. researchgate.net Another approach involves the use of a newly designed electrophilic (phenylsulfonyl)difluoromethylating reagent, which has proven effective for the functionalization of a range of compounds without the need for transition metals. nih.gov These reagents offer a direct and operationally simple means to introduce the PhSO₂CF₂ motif. nih.gov

The development of shelf-stable and easily handled electrophilic difluoromethylating agents continues to be an active area of research. For instance, a difluoromethyl-substituted ylide has been synthesized and utilized for the C-difluoromethylation of β-ketoesters, proceeding through a difluorocarbene intermediate. chinesechemsoc.org The choice of base and the presence of lithium cations were found to be crucial for controlling the reaction's selectivity. chinesechemsoc.org These advanced techniques hold promise for the efficient synthesis of this compound precursors.

Radical-Mediated Difluoroethylation Approaches

Radical-mediated reactions offer a powerful and complementary strategy for the introduction of fluoroalkyl groups. nih.gov These methods often proceed under mild conditions and exhibit excellent functional group tolerance. The development of eco-friendly radical processes, particularly those utilizing visible-light photocatalysis, has gained significant traction in recent years. nih.gov

Visible-light photocatalysis has emerged as a versatile tool for promoting a wide array of synthetically important reactions, including radical fluoroalkylations. nih.gov This approach avoids the use of harsh reagents and high temperatures, aligning with the principles of green chemistry. Additionally, the use of inorganic electrides as electron donors provides an environmentally benign method for generating radical species. nih.gov

Copper-mediated difluoromethylation of aryl and vinyl iodides using TMSCF₂H has been developed as a one-step procedure with good functional group compatibility. nih.gov While the direct radical difluoroethylation of piperidine derivatives is an ongoing area of investigation, the principles established in radical difluoromethylation provide a strong foundation for future developments in this area. Radical cyclization of amino-aldehydes, catalyzed by cobalt(II), has also been shown to be an effective method for producing various piperidines. mdpi.com

Stereocontrolled Introduction of the C4-Hydroxyl Group

The stereochemistry of the hydroxyl group at the C4 position of the piperidine ring is crucial for the biological activity of many compounds. Therefore, the development of methods for the stereocontrolled introduction of this functional group is of paramount importance.

Diastereoselective Reduction of Piperidin-4-one Precursors

The reduction of a piperidin-4-one precursor is a common and effective strategy for introducing the C4-hydroxyl group. The diastereoselectivity of this reduction can often be controlled by the choice of reducing agent and reaction conditions.

A variety of reducing agents have been employed for the diastereoselective reduction of N-substituted piperidin-4-ones. For instance, catecholborane has been used in the reduction of piperidin-4-one precursors, with the diastereoselectivity being influenced by the substituents on the piperidine ring and the reaction temperature. nih.gov In some cases, high diastereoselectivities have been observed, particularly with aliphatic amides. nih.gov

The development of cascade reactions that combine cyclization and reduction steps can provide highly substituted piperidine derivatives with excellent stereocontrol. nih.gov For example, a rhodium(I)-catalyzed C–H activation–alkyne coupling followed by electrocyclization and subsequent acid/borohydride-promoted reduction has been shown to produce highly substituted 1,2,3,6-tetrahydropyridines with high diastereomeric purity. nih.gov

| Precursor Type | Reducing Agent | Key Findings |

| Piperidin-4-one | Catecholborane | High diastereoselectivity for aliphatic amides. nih.gov |

| 1,2-Dihydropyridines | Acid/Borohydride | High diastereoselectivity in a one-pot cascade. nih.gov |

Enantioselective Synthesis via Chiral Catalysis or Chiral Pool Approaches

Achieving enantioselective synthesis of 4-hydroxypiperidines is a significant challenge. This can be addressed through the use of chiral catalysts or by employing starting materials from the chiral pool.

Chiral Brønsted acids have been utilized in combination with rhodium catalysts to achieve enantioselective four-component reactions for the synthesis of β-hydroxy-α-amino acid derivatives, which can be precursors to chiral piperidines. rsc.org Another approach involves the use of chiral hydroxylamines in asymmetric synthesis to produce optically pure 4-substituted azetidinones, which can be further elaborated into chiral piperidines. duke.edu

The use of chiral auxiliaries, such as (R)-phenylglycinol in Strecker-type reactions, has been employed for the synthesis of enantioenriched bicyclo[1.1.1]pentane-α-amino acids, demonstrating a strategy that could be adapted for piperidine synthesis. nih.gov Iridium-catalyzed asymmetric hydrogenation of quinoxaline (B1680401) derivatives has also been developed, providing access to chiral tetrahydroquinoxalines with high enantioselectivity, showcasing the potential of transition metal catalysis in this area. rsc.org

Innovative and Sustainable Synthetic Routes (e.g., Green Solvents, One-Pot Procedures)

The development of innovative and sustainable synthetic routes is a key focus in modern organic chemistry, aiming to reduce environmental impact and improve efficiency. nih.gov This includes the use of green solvents, one-pot procedures, and catalytic methods.

Furthermore, the development of green chemistry approaches for the synthesis of N-substituted piperidones has been reported, offering significant advantages over classical methods like the Dieckman condensation. nih.govresearchgate.net These methods often involve milder reaction conditions and generate less waste. The use of water as a solvent in intramolecular cyclizations also represents a green approach to the synthesis of piperidinols. nih.gov

Scalability and Process Optimization in Synthesis

The ability to scale up a synthetic route is crucial for the practical application of a compound, particularly in the pharmaceutical industry. Process optimization is essential to ensure that the synthesis is efficient, cost-effective, and safe on a larger scale.

The development of scalable syntheses for piperidine derivatives is an active area of research. researchgate.netacs.org For example, a scalable route to all four stereoisomers of a 3,5-disubstituted nipecotic acid derivative has been described, involving catalytic hydrogenation of the corresponding pyridine derivatives and separation of the resulting diastereomers. acs.org This highlights the importance of developing robust separation methods for large-scale production.

Process development for the production of piperidine-containing compounds often involves optimizing reaction conditions, such as catalyst loading, temperature, and pressure, to maximize yield and purity while minimizing costs. researchgate.net The development of continuous flow processes can also offer advantages in terms of scalability, safety, and consistency. rsc.org For instance, an iridium-catalyzed asymmetric hydrogenation has been successfully adapted to a continuous flow system for the gram-scale synthesis of chiral tetrahydroquinoxalines. rsc.org

Advanced Spectroscopic and Structural Characterization of 1 2,2 Difluoroethyl Piperidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A complete NMR analysis of 1-(2,2-Difluoroethyl)piperidin-4-ol would involve a combination of one-dimensional and two-dimensional techniques.

Proton (¹H) NMR for Chemical Environment and Coupling Information

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the piperidine (B6355638) ring and the difluoroethyl group. The chemical shifts and coupling patterns would provide critical information. For instance, the proton on the carbon bearing the hydroxyl group (C4-H) would likely appear as a multiplet. The protons of the difluoroethyl group would exhibit complex splitting due to coupling with both the adjacent methylene (B1212753) protons and the geminal fluorine atoms.

Carbon (¹³C) NMR for Core Skeleton Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Key signals would include those for the carbon attached to the hydroxyl group (C4), the carbons of the piperidine ring, and the carbons of the difluoroethyl substituent. The carbon bonded to the two fluorine atoms would show a characteristic triplet in a proton-coupled spectrum due to one-bond C-F coupling.

Fluorine (¹⁹F) NMR for Fluorine Atom Proximity and Multiplicity

¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms. In the case of this compound, the two fluorine atoms are chemically equivalent and would be expected to produce a single signal. This signal would be split into a triplet by the two adjacent protons of the ethyl group, providing clear evidence for the -CH₂CF₂- moiety.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the piperidine ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for connecting the difluoroethyl group to the piperidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, helping to determine the stereochemistry and preferred conformation of the molecule.

Without experimental data, a representative data table for the NMR analysis of this compound cannot be generated.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pattern Analysis

HRMS is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. For this compound (C₇H₁₃F₂NO), the calculated exact mass would be a key piece of identifying information.

Furthermore, the fragmentation pattern observed in the mass spectrum, often induced by techniques like electrospray ionization (ESI), provides valuable structural information. Characteristic fragmentation pathways for this molecule would likely involve the loss of the hydroxyl group, cleavage of the difluoroethyl side chain, and fragmentation of the piperidine ring. Analysis of these fragment ions would further corroborate the proposed structure.

A data table detailing the exact mass and fragmentation pattern remains unavailable in the absence of experimental HRMS data.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands:

A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

C-H stretching vibrations for the aliphatic piperidine ring and ethyl group, usually found between 2850 and 3000 cm⁻¹.

A strong C-F stretching absorption, which is characteristic of fluorinated compounds, typically appearing in the 1000-1200 cm⁻¹ region.

C-N stretching vibrations for the tertiary amine in the piperidine ring.

A table of characteristic IR absorption bands cannot be compiled without an experimental spectrum.

X-ray Crystallography for Definitive Solid-State Molecular Structure and Conformational Insights

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that a definitive solid-state molecular structure of this compound determined by single-crystal X-ray diffraction has not been reported in the peer-reviewed scientific literature. Therefore, detailed experimental data, including unit cell parameters, space group, and precise bond lengths and angles for this specific compound, are not available.

However, based on the well-established principles of conformational analysis of piperidine rings and extensive crystallographic data available for closely related substituted piperidin-4-ol derivatives, the expected solid-state conformation of this compound can be inferred.

The piperidine ring is known to predominantly adopt a chair conformation, which minimizes torsional strain and steric interactions. It is anticipated that the piperidine ring in this compound would also exhibit this low-energy chair conformation. In this conformation, the substituents on the ring can occupy either axial or equatorial positions.

For the hydroxyl group at the C4 position, an equatorial orientation is generally favored to minimize 1,3-diaxial interactions with the hydrogen atoms on C2 and C6 of the piperidine ring. This preference for the equatorial position of a substituent on a cyclohexane (B81311) or piperidine ring is a fundamental concept in stereochemistry.

The N-substituent, the 2,2-difluoroethyl group, is also expected to preferentially occupy the equatorial position to minimize steric hindrance with the axial hydrogens on the C2 and C6 atoms of the piperidine ring. The nitrogen atom of the piperidine ring undergoes rapid pyramidal inversion in solution, but in the solid state, it is locked into a specific conformation. The equatorial orientation of the N-substituent is the thermodynamically more stable conformation.

Therefore, the most probable solid-state conformation of this compound is a chair conformation with both the C4-hydroxyl group and the N-(2,2-difluoroethyl) group in equatorial positions. This arrangement would result in the most stable, low-energy structure.

While this theoretical analysis provides a strong indication of the likely solid-state structure, definitive conformational parameters and intermolecular interactions can only be confirmed through experimental X-ray crystallographic analysis.

Computational Chemistry and Theoretical Conformational Analysis

Quantum Mechanical Studies (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic ground-state structure and optimized molecular geometry of complex molecules like 1-(2,2-difluoroethyl)piperidin-4-ol. nanobioletters.com DFT calculations, often using basis sets such as B3LYP/6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule. nanobioletters.com

For this specific compound, DFT studies would reveal the distribution of electron density, highlighting the influence of the highly electronegative fluorine atoms and the polar hydroxyl group. nanobioletters.com Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. nanobioletters.com Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface identifies the electropositive and electronegative regions, predicting sites susceptible to nucleophilic or electrophilic attack. nanobioletters.com Such computational investigations have been systematically applied to various fluorinated piperidine (B6355638) derivatives to understand their conformational behavior and the underlying forces governing their structure. researchgate.net

Detailed Conformational Analysis of the Piperidine Ring and Difluoroethyl Moiety

The conformational landscape of this compound is complex, dictated by the interplay of steric and electronic effects within the piperidine ring and the attached difluoroethyl group. researchgate.netnih.gov

Similar to cyclohexane (B81311), the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. The boat and twist-boat conformations are significantly higher in energy and typically act as transition states between chair forms. For 4-substituted piperidines, the chair conformation places the substituent in either an axial or equatorial position. nih.gov The relative stability of these two conformers is determined by the nature of the substituent at the C-4 position (the hydroxyl group) and the N-1 position (the 2,2-difluoroethyl group). Computational methods can precisely calculate the energy difference between the conformer with the 4-hydroxyl group in the axial position and the one with it in the equatorial position, thus determining the favored orientation.

The presence of fluorine atoms introduces significant stereoelectronic effects that can override traditional steric considerations. researchgate.net In many fluorinated piperidine systems, a surprising preference for the axial orientation of the fluorine atom is observed, a phenomenon that contradicts the general rule that larger substituents prefer the less sterically hindered equatorial position. researchgate.netnih.gov This axial preference is often attributed to stabilizing hyperconjugative interactions. researchgate.netresearchgate.net Specifically, electron density from an anti-periplanar C-H or C-C sigma bond can be donated into the low-lying antibonding orbital (σ*) of the C-F bond. researchgate.net

The difluoromethyl (CF₂H) group is recognized for its capacity to act as a weak hydrogen bond donor. h1.cobohrium.comacs.org The electron-withdrawing fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to engage in a weak hydrogen bond with a suitable acceptor. In this compound, a potential intramolecular hydrogen bond could form between the CF₂H hydrogen and the oxygen atom of the 4-hydroxyl group. The existence and strength of such an interaction, which would influence the conformational preference of both the piperidine ring and the side chain, can be investigated using computational models. bohrium.com Studies on analogous systems suggest this interaction energy is modest, around -1 kcal/mol. bohrium.com

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Steric Repulsion | Repulsive forces between atoms occupying the same space. Generally favors placing larger groups in the equatorial position. | Influences the orientation of the 4-hydroxyl and N-difluoroethyl groups. |

| Hyperconjugation | Stabilizing interaction from the delocalization of electrons from a filled σ-orbital to an adjacent empty σ-orbital. | Can stabilize conformations through interactions like σ(C-H) → σ(C-F). researchgate.net |

| Charge-Dipole/Dipole-Dipole | Electrostatic interactions between polarized bonds. | Crucial due to the polar C-F and C-O bonds. The overall molecular dipole is a key determinant of stability in solution. nih.govnih.gov |

| Intramolecular H-Bonding | A weak hydrogen bond can form between a donor (like the CF₂H group) and an acceptor (like the hydroxyl oxygen). | Potential for a CF₂H···O-H interaction, which could lock the side-chain conformation. h1.cobohrium.com |

Molecular Dynamics Simulations for Conformational Fluxionality and Solvent Effects

While quantum mechanical calculations provide static, energy-minimized structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. chemrxiv.org MD simulations can model the conformational fluxionality of the piperidine ring (e.g., chair-to-chair interconversion) and the rotation of the N-difluoroethyl and C-hydroxyl substituents.

Computational Prediction of Physicochemical Parameters Relevant to Reactivity (e.g., pKa)

Computational methods are increasingly used to predict key physicochemical properties like the pKa, which measures the acidity of the hydroxyl proton and the basicity of the piperidine nitrogen. nih.gov Advanced techniques, such as ab initio molecular dynamics combined with thermodynamic integration, can predict pKa values with high accuracy (average error of ~0.3 pKa units) by explicitly modeling the proton transfer process to a chain of solvent molecules. nih.gov

For this compound, two pKa values are of interest: that of the piperidine nitrogen and that of the 4-hydroxyl group. The parent compound, piperidin-4-ol, has a predicted pKa of approximately 14.9 for the hydroxyl group. chembk.com The introduction of the electron-withdrawing 2,2-difluoroethyl group at the nitrogen atom is expected to decrease the basicity of the nitrogen (lower its pKa) compared to a non-fluorinated analogue. This electronic effect could also slightly increase the acidity (lower the pKa) of the distant 4-hydroxyl group. nih.gov Predicting these values accurately is vital for understanding the molecule's ionization state at physiological pH.

| Compound | Parameter | Predicted Value/Effect | Reference/Justification |

|---|---|---|---|

| Piperidin-4-ol | pKa (hydroxyl group) | ~14.94 | chembk.com |

| This compound | pKa (piperidine nitrogen) | Lower than non-fluorinated N-alkyl piperidines. | The electron-withdrawing difluoroethyl group reduces electron density on the nitrogen. nih.gov |

| This compound | pKa (hydroxyl group) | Predicted to be slightly lower than ~14.9. | Minor inductive effect from the distant difluoroethyl group. |

Chemical Reactivity and Reaction Mechanistic Investigations

Elucidation of Reaction Pathways in 1-(2,2-Difluoroethyl)piperidin-4-ol Synthesis and Transformations

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction of piperidin-4-ol with a suitable 2,2-difluoroethylating agent. The most common pathway involves the N-alkylation of the piperidin-4-ol nitrogen. This reaction proceeds via an SN2 mechanism, where the nitrogen lone pair of the piperidine (B6355638) acts as the nucleophile, attacking the electrophilic carbon of the difluoroethyl group and displacing a leaving group (e.g., halide, tosylate, or triflate).

Synthetic Pathway:

Reactants : Piperidin-4-ol and a 2,2-difluoroethyl electrophile (e.g., 1-bromo-2,2-difluoroethane or 2,2-difluoroethyl triflate).

Conditions : The reaction is generally carried out in the presence of a non-nucleophilic base (such as potassium carbonate or triethylamine) to neutralize the acid formed during the reaction and a polar aprotic solvent (like acetonitrile or dimethylformamide) to facilitate the SN2 process.

Transformations of the synthesized this compound can be directed at either the C-H bonds of the piperidine ring or the hydroxyl group at the C4 position. For instance, the hydroxyl group can undergo oxidation to form the corresponding ketone, 1-(2,2-difluoroethyl)piperidin-4-one, or it can be converted into other functional groups through substitution reactions. More advanced transformations involve the direct C-H functionalization of the piperidine ring, a strategy that allows for the late-stage introduction of molecular complexity. d-nb.infonih.gov The regioselectivity of such reactions is a critical aspect, often controlled by the choice of catalyst and directing groups. nih.govnih.gov

Influence of the 2,2-Difluoroethyl Group on the Piperidine Nitrogen's Reactivity Profile

The introduction of a 2,2-difluoroethyl substituent onto the piperidine nitrogen has a profound impact on its electronic properties and, consequently, its reactivity. The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect), which significantly reduces the electron density on the nitrogen atom.

This reduction in electron density has two primary consequences:

Decreased Basicity : The nitrogen lone pair is less available to accept a proton, making this compound a considerably weaker base than its non-fluorinated or mono-fluorinated analogues. This is reflected in a lower pKa value of its conjugate acid.

Decreased Nucleophilicity : The nitrogen atom is less nucleophilic, which slows its rate of reaction with electrophiles. This is a known challenge in reactions involving β-fluoroalkylamines, which can require forcing conditions to participate in nucleophilic substitution or cross-coupling reactions. researchgate.net

The table below provides a comparative overview of the basicity of piperidine and related N-substituted derivatives, illustrating the electronic impact of the N-substituent.

| Compound | N-Substituent | Expected pKaH (Conjugate Acid) | Influence on Nitrogen Reactivity |

|---|---|---|---|

| Piperidine | -H | ~11.2 | High (Strongly basic and nucleophilic) |

| 1-Ethylpiperidine | -CH2CH3 | ~11.0 | High (Slight inductive donation from ethyl group) |

| This compound | -CH2CHF2 | Significantly < 11.0 (Estimated) | Low (Strong inductive withdrawal from -CHF2 group) |

This altered reactivity profile is a crucial consideration in the design of synthetic routes that utilize this compound as an intermediate. researchgate.net

Selectivity Studies in Functionalization Reactions (e.g., Regioselectivity, Stereoselectivity)

The functionalization of the piperidine ring in this compound presents challenges and opportunities regarding selectivity. Regioselectivity, in particular, is a key consideration in reactions such as C-H activation/functionalization. Research on related N-substituted piperidines has shown that the position of functionalization (e.g., C2, C3, or C4) can be controlled by several factors. d-nb.infonih.gov

Catalyst Control : Dirhodium catalysts have been effectively used to control the site selectivity of C-H insertion reactions on N-acyl piperidines. nih.gov The choice of chiral ligands on the catalyst can direct the reaction to a specific C-H bond, often favoring the C2 or C4 positions depending on the steric and electronic environment. d-nb.info

Substituent Effects : The electron-withdrawing nature of the N-(2,2-difluoroethyl) group deactivates the adjacent C2 and C6 positions towards electrophilic attack but can influence the outcome of metal-catalyzed C-H insertion reactions. The interplay between the N-substituent and the catalyst determines the ultimate regiochemical outcome. nih.gov

Stereoselectivity is also a critical factor, particularly when introducing new chiral centers. For instance, in the synthesis of 3,4-disubstituted piperidines, the stereochemical outcome of nucleophilic additions or enolate alkylations can be controlled by using chiral auxiliaries or catalysts. researchgate.net While specific studies on this compound are limited, the principles derived from analogous systems are directly applicable.

| Reaction Type | Controlling Factor | Observed Selectivity in Piperidine Systems | Potential Application to this compound |

|---|---|---|---|

| Rhodium-catalyzed C-H Functionalization | Catalyst Ligand Structure | Site selectivity for C2 vs. C4 positions can be achieved. nih.gov | Directing functionalization to specific ring positions away from the hydroxyl group. |

| Palladium-catalyzed Amination | Ligand steric bulk | Ligand choice can control regioselectivity in alkene diamination to form piperidines. nih.gov | Could be applied in transformations of unsaturated precursors. |

| Nucleophilic Addition to Piperidones | Chiral Auxiliary | High regio- and stereoselectivity at the C4 position. researchgate.net | Stereocontrolled synthesis of C4-substituted derivatives from the corresponding piperidinone. |

Investigations into Chemical Stability and Degradation Pathways

The chemical stability of this compound is generally high, attributable to the robust nature of the piperidine scaffold and the strong C-F bonds of the difluoroethyl group. However, like other amines, it can be susceptible to degradation under specific conditions.

Oxidative Degradation : In the presence of strong oxidizing agents or under atmospheric oxygen at elevated temperatures, degradation can occur. Studies on structurally similar N-(hydroxyethyl) amines have shown that degradation can be initiated by oxidation. nih.gov Potential pathways for this compound could include oxidation of the C4-hydroxyl group to a ketone or, under more forcing conditions, N-dealkylation or ring-opening.

Thermal Stability : The compound is expected to have good thermal stability. The C-F bonds are exceptionally strong, making the difluoroethyl group resistant to thermal decomposition. The piperidine ring itself is also thermally stable.

pH Stability : The compound is stable across a wide pH range. Under strongly acidic conditions, the piperidine nitrogen will be protonated, forming a stable ammonium (B1175870) salt. In strongly basic media, the hydroxyl group can be deprotonated, but the core structure remains intact. The C-F bonds are generally resistant to hydrolysis under both acidic and basic conditions.

Degradation pathways are often complex, but potential products could arise from reactions at the most reactive sites: the nitrogen atom and the C4-hydroxyl group.

Robustness Screening of Synthetic Transformations

Robustness screening is a critical component of chemical process development, designed to identify the parameters that have the most significant impact on a reaction's outcome. nih.gov For the synthesis of this compound via N-alkylation, a robustness screen would evaluate the reaction's sensitivity to variations in key parameters.

The goal is to define a reliable operating range that consistently delivers high yield and purity. A hypothetical robustness screening study for the N-alkylation of piperidin-4-ol is outlined in the table below.

| Parameter Varied | Standard Condition | Variation (+/-) | Potential Impact on Yield/Purity |

|---|---|---|---|

| Temperature | 60 °C | ± 10 °C | Lower temp may slow reaction; higher temp may increase side products (e.g., elimination). |

| Base Equivalents (K2CO3) | 2.0 eq. | ± 0.2 eq. | Insufficient base may result in incomplete reaction; excess is unlikely to be detrimental. |

| Solvent (Acetonitrile) | 10 volumes | ± 2 volumes | Higher dilution may slow the reaction rate; lower dilution may cause solubility issues. |

| Water Content | <100 ppm | + 1000 ppm | May affect the solubility of the base and potentially lead to minor hydrolysis of the electrophile. |

| Stirring Rate | 300 RPM | ± 100 RPM | Important for heterogeneous reactions involving a solid base to ensure consistent reaction. |

By systematically probing these parameters, a robust and scalable process for the synthesis of this compound can be established, ensuring its reliable supply for further chemical exploration.

Advanced Derivatization and Further Functionalization Strategies

Site-Selective Modifications of the Piperidine (B6355638) Ring and Hydroxyl Group

The piperidine ring and the C-4 hydroxyl group of 1-(2,2-difluoroethyl)piperidin-4-ol offer multiple sites for chemical modification. The reactivity of these sites can be controlled to achieve selective functionalization, leading to a diverse range of derivatives.

The hydroxyl group is a primary target for derivatization. Standard organic reactions such as esterification and etherification can be employed to introduce a variety of functional groups. For instance, acylation of the hydroxyl group can be achieved using acyl chlorides or anhydrides to form corresponding esters. nih.gov These modifications can significantly alter the lipophilicity and metabolic stability of the parent molecule.

The piperidine ring itself presents several positions for functionalization (C-2, C-3, and C-4). The site-selectivity of these modifications is often directed by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govnih.gov For example, rhodium-catalyzed C-H insertions using donor/acceptor carbenes have been shown to be effective for the functionalization of piperidine rings. nih.govnih.gov The regioselectivity of these reactions can be steered towards the C-2, C-3, or C-4 positions by carefully selecting the rhodium catalyst and the N-protecting group. nih.govnih.gov While not specifically documented for this compound, these methodologies provide a powerful toolkit for its structural diversification.

Table 1: Potential Site-Selective Modifications

| Site | Modification Type | Potential Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| C-4 Hydroxyl | Esterification | Acyl chlorides, Anhydrides | Ester | nih.gov |

| C-4 Hydroxyl | Etherification | Alkyl halides | Ether | - |

| Piperidine Ring (C-2, C-3, C-4) | C-H Functionalization | Donor/acceptor carbenes with Rhodium catalysts | Various substituted analogues | nih.govnih.gov |

Introduction of Diverse N-Substituents for Structural Diversification

The secondary amine of the piperidine ring in a precursor to this compound is a key handle for introducing a vast array of substituents, which can profoundly influence the molecule's biological activity. N-alkylation and N-arylation are the most common strategies for this purpose.

N-alkylation can be readily achieved by reacting the piperidine nitrogen with various alkyl halides. researchgate.net The reaction conditions, such as the choice of base and solvent, can be optimized to ensure efficient mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net For instance, using potassium carbonate in a suitable solvent like dimethylformamide (DMF) is a common practice. researchgate.net This approach allows for the introduction of a wide range of alkyl chains, including those with additional functional groups.

N-arylation, the formation of a bond between the piperidine nitrogen and an aromatic ring, can be accomplished through transition metal-catalyzed cross-coupling reactions. researchgate.netrsc.org Copper-catalyzed Ullmann-type reactions are frequently employed for the N-arylation of piperidines and other nitrogen-containing heterocycles. researchgate.net These reactions typically involve the use of a copper catalyst, a suitable ligand, and a base to couple the piperidine with an aryl halide. researchgate.net The ability to introduce diverse aryl and heteroaryl groups opens up extensive possibilities for creating novel analogues with tailored electronic and steric properties.

Table 2: N-Substituent Introduction Strategies

| Strategy | Reagents | Catalyst/Conditions | Resulting Moiety | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., R-Br, R-I) | Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkylpiperidine | researchgate.net |

| N-Arylation | Aryl halides (e.g., Ar-I, Ar-Br) | Copper catalyst (e.g., CuI), Ligand, Base | N-Arylpiperidine | researchgate.netrsc.org |

Synthesis of Isotopically Labeled Analogues (e.g., 18F for Chemical Probes)

The development of isotopically labeled analogues of this compound, particularly with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F), is of significant interest for creating chemical probes for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique used in both preclinical research and clinical diagnostics.

One common approach is nucleophilic substitution with [¹⁸F]fluoride. This would require a suitable precursor molecule containing a good leaving group (e.g., a tosylate, mesylate, or a nitro group) at the position where the ¹⁸F is to be introduced. nih.govnih.gov For example, a precursor to this compound could be synthesized with a tosylated hydroxyethyl (B10761427) group on the piperidine nitrogen, which could then be displaced by [¹⁸F]fluoride. nih.govnih.gov The reaction is typically carried out in the presence of a phase-transfer catalyst, such as a kryptofix, to enhance the reactivity of the [¹⁸F]fluoride. mdpi.com

Another strategy could involve the use of ¹⁸F-labeled building blocks that are then attached to the piperidine scaffold. nih.gov This "late-stage fluorination" approach is often preferred as it allows for the synthesis of a common precursor that can be radiolabeled in the final step.

Table 3: Potential ¹⁸F-Labeling Strategies

| Strategy | Precursor Type | Key Reagents | Application | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Precursor with a leaving group (e.g., tosylate) | [¹⁸F]Fluoride, Phase-transfer catalyst (e.g., Kryptofix) | Direct labeling of the target molecule or a precursor | nih.govnih.govmdpi.com |

| Labeled Building Block | A common precursor and an ¹⁸F-labeled synthon | ¹⁸F-labeled alkyl or aryl halide/tosylate | Late-stage radiolabeling | nih.gov |

Integration into More Complex Molecular Architectures

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The functional groups present on this scaffold—the secondary amine (in its precursor form), the hydroxyl group, and the difluoroethyl moiety—provide multiple points for its incorporation into larger and more intricate molecular architectures.

The piperidine ring is a common structural motif in a vast number of pharmaceuticals and bioactive natural products. mdpi.com The presence of the difluoroethyl group can impart unique properties, such as increased metabolic stability and altered lipophilicity, which are often desirable in drug design. The hydroxyl group can be used as a handle for further chemical transformations or to form key hydrogen bonding interactions with biological targets.

For example, the hydroxyl group could be oxidized to a ketone, which could then serve as an electrophilic center for further reactions. The piperidine nitrogen can be integrated into larger heterocyclic systems or used as a linker to connect to other molecular fragments. The versatility of this scaffold makes it an attractive starting material for the construction of libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs. While specific examples of the integration of this compound into more complex molecules are not extensively documented, the general principles of medicinal chemistry and synthetic organic chemistry provide a clear roadmap for its potential applications.

Conclusion and Future Research Directions

Synopsis of Current Knowledge and Achievements

The piperidine (B6355638) moiety is a ubiquitous structural feature in a vast array of pharmaceuticals and natural products, prized for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for three-dimensional diversification. innospk.comresearchgate.net The 4-hydroxypiperidine (B117109) core, in particular, is a key intermediate in the synthesis of numerous therapeutic agents, including antihistamines like Bepotastine and Rupatidine, as well as potent analgesics. nih.govchemicalbook.comgoogle.com Its hydroxyl group provides a convenient handle for further chemical modifications, enabling the exploration of structure-activity relationships. chemscene.com

The introduction of fluorine into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. sigmaaldrich.com The gem-difluoroethyl group (–CH2CF2–) is of particular interest as it can act as a lipophilic hydrogen bond donor and influence the conformation of the molecule. googleapis.com While extensive research exists on fluorinated piperidines in general, specific investigations into 1-(2,2-difluoroethyl)piperidin-4-ol are less prevalent in publicly accessible literature. Its existence is confirmed through its availability from chemical suppliers and the documentation of related structures, such as 1-(2,2-difluoroethyl)piperidine-4-carboxylic acid hydrochloride, which underscores its utility as a chemical building block. google.com

The primary achievement to date regarding this compound is its synthesis and recognition as a valuable, albeit under explored, building block for the creation of more complex molecules. The combination of the established 4-hydroxypiperidine scaffold with the modulating effects of the difluoroethyl group presents a platform for the development of novel compounds with potentially enhanced pharmacological profiles.

Identification of Key Challenges and Research Gaps

The principal challenge and research gap concerning this compound is the conspicuous absence of dedicated studies in peer-reviewed journals detailing its synthesis, characterization, and applications. While general methods for the synthesis of fluorinated N-heterocycles are known, specific optimization for the efficient and scalable production of this particular compound has not been extensively reported. chemimpex.com

A significant research gap is the lack of biological evaluation of this compound and its derivatives. The influence of the 2,2-difluoroethyl substituent on the biological activity of the 4-hydroxypiperidine core remains largely uninvestigated. Understanding how this group affects receptor binding, enzyme inhibition, or other pharmacological parameters is crucial for unlocking its therapeutic potential. Furthermore, there is a dearth of information on the conformational preferences of the this compound ring system, which is a critical factor in rational drug design.

Emerging Methodologies and Interdisciplinary Opportunities

Recent advancements in synthetic organic chemistry offer promising avenues for the efficient synthesis of this compound and its analogs. Modern catalytic methods, including transition-metal-catalyzed cross-coupling reactions and novel fluorination techniques, could be adapted to introduce the difluoroethyl moiety with high selectivity and yield. The development of robust and scalable synthetic routes is a critical first step for enabling broader investigation.

The unique structural characteristics of this compound present numerous interdisciplinary opportunities. In medicinal chemistry, it can be employed as a key building block in fragment-based drug discovery programs to generate novel libraries of compounds for screening against a wide range of biological targets. googleapis.com Its potential applications span from central nervous system disorders to infectious diseases, leveraging the known bioactivities of the piperidine scaffold.

In the field of materials science, the incorporation of fluorinated piperidine derivatives into polymers or other materials could impart unique properties, such as altered hydrophobicity, thermal stability, and surface characteristics. Collaboration between synthetic chemists, pharmacologists, and materials scientists will be essential to fully explore the potential of this compound.

Broader Scientific Impact of Research on this compound

Focused research on this compound would have a significant impact beyond the compound itself. A deeper understanding of the synthesis and properties of this molecule would contribute valuable knowledge to the broader field of fluorine chemistry and heterocyclic chemistry. Elucidating the specific effects of the gem-difluoroethyl group on the piperidine ring's conformation and reactivity would provide crucial data for computational modeling and rational design of other fluorinated N-heterocycles.

The development of novel bioactive compounds derived from this compound could lead to new therapeutic options for a variety of diseases. Success in this area would further validate the strategy of incorporating unique fluorinated motifs into established pharmacophores. Ultimately, the scientific impact of investigating this specific compound lies in its potential to expand the toolkit of medicinal chemists and materials scientists, paving the way for the discovery of next-generation drugs and advanced materials.

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-(2,2-difluoroethyl)piperidin-4-ol and its analogs?

The synthesis of piperidin-4-ol derivatives typically involves functionalizing the piperidine core via reductive amination, alkylation, or acylation. For example:

- Reductive amination : Reacting 4-hydroxypiperidine with 2,2-difluoroethylamine in the presence of a reducing agent like sodium cyanoborohydride.

- Alkylation : Using 2,2-difluoroethyl halides (e.g., bromide or iodide) to alkylate the piperidine nitrogen under basic conditions (e.g., K₂CO₃ in DMF) .

- Scaffold diversification : Commercial availability of 4-hydroxypiperidine (CAS 5382-16-1) allows modular derivatization, as seen in analogous studies with 4-(4-chlorophenyl)piperidin-4-ol .

Q. What safety precautions are critical when handling piperidin-4-ol derivatives?

Piperidin-4-ol derivatives may pose hazards such as skin/eye irritation and respiratory toxicity. Key precautions include:

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (GHS hazard code H335).

- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion (refer to GHS classifications in Safety Data Sheets for analogous compounds) .

Q. How can researchers validate the purity and structural integrity of this compound?

Standard analytical methods include:

- HPLC/MS : To confirm molecular weight and purity (e.g., >95% purity threshold).

- NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., distinguishing difluoroethyl vs. monofluoroethyl groups).

- X-ray crystallography : For unambiguous structural confirmation, as applied to related piperidin-4-ol derivatives in ligand-protein complex studies .

Advanced Research Questions

Q. How can this compound be optimized for selective receptor binding?

Structural optimization strategies include:

- Scaffold modification : Introducing substituents (e.g., aromatic or heterocyclic groups) to enhance target affinity. For instance, 1-(4-octylphenethyl)piperidin-4-ol analogs achieved 15-fold selectivity for sphingosine kinase 1 (SK1) over SK2 by tuning alkyl chain length and hydrophobicity .

- Computational docking : Virtual screening of derivatives using programs like MOE to predict binding modes, as demonstrated for 4-(4-chlorophenyl)piperidin-4-ol-based libraries .

Q. What experimental approaches resolve contradictions in pharmacological data (e.g., nonspecific effects at high concentrations)?

Case example from analogous studies:

- Dose-response profiling : A piperidin-4-ol derivative showed nonspecific luminescence inhibition at ≥3 μM in cAMP assays. Resolution involved:

- Control experiments : Testing the compound in untransfected cells to isolate receptor-specific effects.

- Radioligand binding assays : Confirming target specificity (e.g., Ki = 11 nM for 5-HT1F vs. 343 nM for 5-HT2B) .

- Secondary messenger assays : Using orthogonal methods (e.g., calcium flux or β-arrestin recruitment) to validate findings .

Q. How does the difluoroethyl group influence metabolic stability compared to non-fluorinated analogs?

Fluorination often enhances metabolic stability by:

- Reducing CYP450-mediated oxidation : The electron-withdrawing effect of fluorine slows enzymatic degradation.

- Improving lipophilicity : The difluoroethyl group balances solubility and membrane permeability, critical for CNS-targeted compounds.

Comparative studies with 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)piperidin-4-ol derivatives suggest fluorinated analogs exhibit prolonged in vivo half-lives .

Q. What role does this compound play in modulating G-protein-coupled receptor (GPCR) signaling?

Piperidin-4-ol derivatives are explored as GPCR antagonists/agonists. For example:

- 5-HT1F antagonism : A structurally similar compound (Ki = 47 nM) inhibited serotonin-induced cAMP production in HEK293T cells via Gi/o coupling .

- Functional selectivity : Substituents on the piperidine ring determine biased signaling (e.g., β-arrestin vs. G-protein pathways), as seen in 5-HT1A/5-HT1F selectivity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。